5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide
Description
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5OS3/c1-3-4-20-11-17-16-10(21-11)15-8(18)7-6(12)5-13-9(14-7)19-2/h5H,3-4H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKPCKQGUWCOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 5-chloro-2-(methylthio)-4-pyrimidinecarboxylic acid with 5-(propylthio)-1,3,4-thiadiazol-2-amine. This reaction proceeds under specific conditions, often requiring a dehydrating agent to facilitate the formation of the carboxamide bond. Solvents like dichloromethane or dimethylformamide are commonly used to dissolve the reactants.
Industrial Production Methods
Industrial-scale production employs similar synthetic routes but optimized for larger yields and cost-efficiency. The process may involve continuous flow chemistry, allowing for better control over reaction parameters and improved scalability. Catalysts or specific reaction chambers are often used to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions including:
Oxidation: : Exposure to strong oxidizing agents leads to the oxidation of the sulfur atoms.
Reduction: : Reductive conditions can modify the chloro group, potentially forming a des-chloro derivative.
Substitution: : Nucleophilic substitutions at the chlorine site can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Nucleophiles: : Thiolates, amines, or alkoxides for substitution reactions.
Major Products Formed
The major products depend on the reaction type:
Oxidation: Sulfoxides or sulfones.
Reduction: Des-chloro derivatives.
Substitution: Varied functionalized pyrimidine derivatives.
Scientific Research Applications
5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide has broad applications across multiple fields:
Chemistry: : As a building block for more complex heterocyclic compounds.
Biology: : Potential usage in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its potential as an anti-microbial or anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: : Utilized in material science for creating novel polymers or coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Targets include enzymes like kinases or receptors in cell signaling pathways.
Pathways Involved: : The compound can inhibit or modulate pathways involving sulfur-containing amino acids, affecting cellular redox states and protein functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key analogs and their properties:
*Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of direct data.
Key Observations:
- Substituent Effects on Melting Points: Bulky aromatic groups (e.g., 4-chlorobenzyl in 5j) correlate with lower melting points (~138°C) compared to smaller alkyl/alkoxy substituents (e.g., 158–160°C for 5a) .
- Yield Trends : Benzylthio derivatives (e.g., 5h, 88% yield) exhibit higher synthetic efficiency than fluorinated analogs, suggesting that electron-donating groups enhance reaction feasibility . The target’s propylthio group may similarly improve yield compared to ethylthio derivatives (e.g., 5g, 78%) .
Functional Group Impact on Bioactivity
- Thioether vs. Sulfonyl Groups : ’s compound contains a sulfonyl (-SO₂-) group, which increases polarity and may enhance solubility but reduce membrane permeability compared to the target’s thioether (-S-) linker .
- Antifungal Activity : Analogs with methylthio or benzylthio groups (e.g., 5a, 5h) demonstrated moderate antifungal activity against Botrytis cinerea (EC₅₀ = 12–18 μg/mL), suggesting the target’s propylthio group could offer comparable or improved efficacy .
- Herbicidal Activity : Tebuthiuron (), a dimethylurea derivative with a tert-butyl-thiadiazole group, is a herbicide, whereas carboxamide derivatives (e.g., target compound) are more likely to target enzymes like acetolactate synthase in plants or fungi .
Structural Insights from Spectroscopic Data
- ¹³C NMR : The carboxamide carbonyl signal in analogs (168.07–167.79 ppm) is consistent across derivatives, confirming structural integrity of the CONH linker .
- Mass Spectrometry : Molecular ion peaks ([M + Na]⁺) in analogs (e.g., 5a–5s) validate molecular weights, a method applicable to the target compound for characterization .
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be depicted as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 319.85 g/mol
Structural Features
- Chlorine Atom : The presence of a chlorine atom at the 5-position of the pyrimidine ring.
- Thiadiazole Ring : This heterocyclic structure contributes to the biological activity by providing a site for interaction with biological targets.
- Thioether Groups : The methylthio and propylthio groups enhance lipophilicity, potentially improving membrane permeability.
Antiviral Activity
Research has indicated that derivatives of thiadiazole compounds often exhibit antiviral properties. For example, certain thiadiazole derivatives have shown effectiveness against various viruses, including the vaccinia virus and Rift Valley fever virus .
Enzyme Inhibition
The compound's structural components suggest potential inhibition of specific enzymes involved in viral replication or cellular signaling pathways. Thiadiazoles are known to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival.
Cytotoxicity
Studies involving cell lines have demonstrated varying degrees of cytotoxicity. The compound's effects on different cancer cell lines can provide insights into its potential as an anticancer agent. For instance, some related compounds have shown significant cytostatic effects against leukemia cell lines .
Case Studies
- In Vitro Studies : A study evaluated the antiviral activity of related thiadiazole compounds using Vero cell cultures. Compounds similar to the target compound exhibited significant antiviral activity against vaccinia virus, suggesting that structural modifications can enhance efficacy .
- Mechanistic Studies : Research has focused on understanding how these compounds interact at the molecular level. For instance, enzyme assays have indicated that certain thiadiazole derivatives inhibit key metabolic pathways in cancer cells, leading to apoptosis .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
